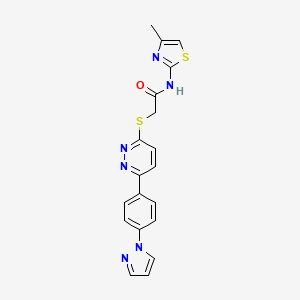

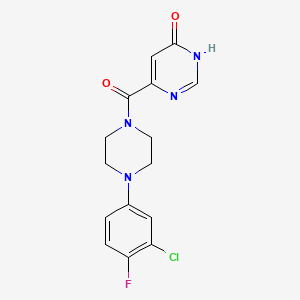

![molecular formula C6H9ClF3N5 B2462969 5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride CAS No. 2089257-17-8](/img/structure/B2462969.png)

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a tetrazole derivative that has a unique structure and properties that make it a promising candidate for drug development and research.

Applications De Recherche Scientifique

Organocatalysis

5-(Pyrrolidin-2-yl)tetrazole derivatives have been found effective in organocatalysis. For instance, silica-supported 5-(pyrrolidin-2-yl)tetrazole was developed for continuous-flow aldol reactions, showcasing environmental benefits and high efficiency (Bortolini et al., 2012). Additionally, (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole has shown superior enantioselectivity as an organocatalyst in aldol reactions compared to existing catalysts (Tong et al., 2008).

Asymmetric Synthesis

This compound has been utilized in asymmetric synthesis. For example, it catalyzed the aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones, producing high yields with significant enantioselectivity (Funabiki et al., 2011). Moreover, a series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized, showing potential in catalyzing the asymmetric Biginelli reaction (Wu et al., 2009).

Molecular Association and Networks

Studies on molecular association revealed that 5-(pyridin-2-yl)-1H-tetrazole forms six-connected 2-D networks, indicating potential applications in molecular design and crystal engineering (Rizk et al., 2005).

Synthesis and Reaction Media Study

Research on 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, related to 5-(pyrrolidin-2-yl)tetrazoles, offers insights into the synthesis and reaction media, enhancing understanding of the compound's chemical behavior (Martins et al., 2012).

Nucleoside Synthesis

The synthesis of nucleoside diphosphate sugars was achieved using 1H-tetrazole as a catalyst, demonstrating its utility in bioorganic chemistry (Wittmann & Wong, 1997).

Antifungal Activity

Tetrazole derivatives, including those with a pyrrolidinyl moiety, have been synthesized and evaluated for antifungal activity, specifically against Candida albicans, indicating their potential in medical applications (Łukowska-Chojnacka et al., 2019).

Coordination Chemistry and Photophysical Properties

Iridium complexes with tetrazolate ligands, including 5-pyrrolidin-2-yl-1H-tetrazole, show diverse redox and emission properties, useful in the study of photophysical and electrochemical properties (Stagni et al., 2008).

Propriétés

IUPAC Name |

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-2H-tetrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N5.ClH/c7-6(8,9)5(2-1-3-10-5)4-11-13-14-12-4;/h10H,1-3H2,(H,11,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRYGHYUHLGIRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C2=NNN=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2462887.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B2462889.png)

![1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2462891.png)

![4-cycloheptyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2462896.png)

![N-benzyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2462901.png)

![1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one](/img/structure/B2462905.png)

![2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one](/img/structure/B2462909.png)